2-(2-oxo-6-sulfanylidenepiperidin-3-yl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3,6’-Dithiothalidomide is a thalidomide analog known for its potent anti-inflammatory properties. It has been extensively studied for its ability to inhibit the synthesis of tumor necrosis factor-alpha (TNF-α), a proinflammatory cytokine implicated in various neurodegenerative diseases, including Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6’-dithiothalidomide involves the modification of the thalidomide molecule by introducing sulfur atoms at specific positions. The process typically includes the following steps:
Thalidomide Activation: Thalidomide is activated by reacting with a suitable reagent to introduce reactive groups.
Sulfur Introduction: The activated thalidomide is then reacted with sulfur-containing reagents under controlled conditions to introduce sulfur atoms at the 3 and 6’ positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 3,6’-dithiothalidomide
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,6’-Dithiothalidomide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thalidomide derivatives.
Substitution: Various substituted thalidomide analogs
Scientific Research Applications
3,6’-Dithiothalidomide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfur-containing analogs of thalidomide.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer’s disease, due to its ability to inhibit TNF-α synthesis and reduce neuroinflammation
Mechanism of Action
3,6’-Dithiothalidomide exerts its effects primarily by inhibiting the synthesis of TNF-α. The compound interacts with molecular targets involved in the inflammatory pathway, leading to reduced production of proinflammatory cytokines. This action helps mitigate inflammation and its associated effects on neuronal cells. The compound’s ability to cross the blood-brain barrier makes it particularly effective in targeting neuroinflammation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A thalidomide analog with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Another thalidomide analog with potent anti-inflammatory effects
Uniqueness of 3,6’-Dithiothalidomide
3,6’-Dithiothalidomide is unique due to its specific modification at the 3 and 6’ positions with sulfur atoms. This modification enhances its ability to inhibit TNF-α synthesis more effectively than thalidomide and its other analogs. Additionally, its improved brain penetration makes it a promising candidate for treating neuroinflammatory conditions .
Properties
Molecular Formula |
C13H10N2O2S2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(2-oxo-6-sulfanylidenepiperidin-3-yl)-3-sulfanylideneisoindol-1-one |
InChI |
InChI=1S/C13H10N2O2S2/c16-11-9(5-6-10(18)14-11)15-12(17)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,18) |
InChI Key |
ZNXFEZJRALUZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=S |
Synonyms |
3,6'-dithiothalidomide |
Origin of Product |
United States |
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